Acetoacetic Acid n-Octyl Ester
Description
Overview of β-Keto Ester Chemistry in Organic Synthesis
β-Keto esters are characterized by a ketone functional group located at the β-position relative to the ester group. This arrangement confers unique reactivity upon the molecule. One of the most significant features of β-keto esters is the acidity of the α-protons (the protons on the carbon atom situated between the keto and ester groups). These protons are readily removed by a base, leading to the formation of a stabilized enolate ion. This enolate is a powerful nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, which are central to the construction of complex organic molecules. researchgate.netnih.gov
A classic example of the utility of β-keto esters is the acetoacetic ester synthesis, a versatile method for preparing ketones. This synthesis involves the alkylation of the α-carbon of a β-keto ester, followed by hydrolysis and decarboxylation to yield the desired ketone. nih.gov Furthermore, β-keto esters are key intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. researchgate.netorganic-chemistry.org The ability to selectively transform the keto and ester functionalities adds another layer to their synthetic utility. rsc.org
A noteworthy characteristic of β-keto esters is their existence as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. idc-online.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. youtube.com The enol form is stabilized by intramolecular hydrogen bonding and conjugation. thermofisher.com The position of this equilibrium is influenced by factors such as the solvent and temperature. idc-online.comacs.org The presence of both tautomers means that β-keto esters can react as both ketones and enols, further expanding their synthetic potential. idc-online.com
Structural Characteristics of Acetoacetic Acid n-Octyl Ester
This compound, also known as n-octyl acetoacetate (B1235776) or octyl 3-oxobutanoate, possesses the chemical formula C12H22O3. nih.gov Its structure consists of a four-carbon acetoacetic acid core linked to an eight-carbon straight-chain octyl group via an ester linkage.
The key functional groups present in the molecule are:
A β-keto group: A carbonyl group (C=O) on the third carbon atom of the butanoate chain.
An n-octyl ester group: An eight-carbon alkyl chain attached to the carboxyl group.
This combination of a reactive keto group and a lipophilic octyl chain influences its physical and chemical properties.
| Property | Value |
|---|---|
| CAS Number | 16436-00-3 nih.govchemicalbook.commdpi.com |
| Molecular Formula | C12H22O3 nih.gov |
| Molecular Weight | 214.30 g/mol |
| Appearance | Colorless liquid |
| Water Solubility | Favorable mdpi.com |
Classification within the β-Keto Ester Family
This compound belongs to the family of β-keto esters. This classification is based on the presence of the characteristic β-keto ester moiety. Within this family, it can be further categorized based on the specific acyl and alkyl groups present.
It is an acetoacetate , meaning it is derived from acetoacetic acid.
It is an n-octyl ester , indicating that the alcohol component used in its formation is n-octanol.
The synthesis of such esters can be achieved through various methods, including the transesterification of other β-keto esters, like ethyl acetoacetate, with the corresponding alcohol (n-octanol). researchgate.netrsc.org This method is often preferred as it allows for the introduction of various alkyl groups, thereby tuning the properties of the final molecule. Another common synthetic route is the Fischer esterification of acetoacetic acid with n-octanol.
Properties
IUPAC Name |
octyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDDBGYKFPTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167754 | |
| Record name | Octyl acetoacetate | |
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Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16436-00-3 | |
| Record name | Octyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16436-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octyl acetoacetate | |
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| Record name | Octyl acetoacetate | |
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| Record name | Octyl acetoacetate | |
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| Record name | OCTYL ACETOACETATE | |
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Synthetic Methodologies for Acetoacetic Acid N Octyl Ester
Esterification Pathways for β-Keto Esters
The synthesis of β-keto esters like n-octyl acetoacetate (B1235776) typically relies on transesterification. rsc.org This process involves reacting a readily available ester, such as ethyl acetoacetate or tert-butyl acetoacetate, with a target alcohol—in this case, n-octanol. rsc.orgprepchem.com Direct esterification with acetoacetic acid is generally impractical due to the acid's propensity to decarboxylate readily. rsc.org The transesterification approach is versatile and can be catalyzed by acids, bases, or enzymes, with a significant focus on acid catalysis for industrial and laboratory-scale synthesis. rsc.orgnih.gov
One documented method for preparing n-octyl acetoacetate is the transesterification of tert-butyl acetoacetate (tBAA) with n-octanol. The reaction is driven to completion by the removal of the t-butanol co-product. prepchem.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Boiling Point | Reference |
| n-Octanol | tert-Butyl acetoacetate (tBAA) | Toluene | Reflux | 83.2% | 95°-110°C (1.0 mm Hg) | prepchem.com |
This interactive table summarizes the synthesis of n-octyl acetoacetate via transesterification.
While the direct Fischer esterification of the unstable acetoacetic acid is not feasible, the principles of the reaction are applied in its modified form, transesterification. This involves the acid-catalyzed reaction of a stable acetoacetic ester with n-octanol. rsc.orgwikipedia.org The reaction is an equilibrium process, and optimizations focus on shifting the equilibrium toward the product side. masterorganicchemistry.com This can be achieved by using an excess of one reactant (typically the more cost-effective one) or, more commonly, by removing one of the products (the lower-boiling alcohol) as it forms. prepchem.commasterorganicchemistry.com
The acid-catalyzed esterification (Fischer esterification) and transesterification of β-keto esters proceed through a series of protonation and deprotonation steps involving a key tetrahedral intermediate. jove.com
The accepted mechanism involves the following steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. jove.com
Nucleophilic Attack : The alcohol (n-octanol) acts as a nucleophile and attacks the activated carbonyl carbon. jove.com
Tetrahedral Intermediate Formation : This attack results in the formation of a tetrahedral intermediate. jove.com
Proton Transfer : A proton is transferred from the attacking alcohol moiety to the leaving group alcohol moiety.
Elimination of Leaving Group : The protonated leaving group (e.g., ethanol (B145695) in the case of transesterification from ethyl acetoacetate) is eliminated.
Deprotonation : The catalyst is regenerated by the deprotonation of the newly formed ester, yielding the final product. jove.com
For β-keto esters specifically, the reaction may be facilitated by the formation of an enol intermediate or an acylketene intermediate, which can influence the reaction's selectivity and rate. rsc.org The ability of the two carbonyl groups to chelate to a catalyst heteroatom is an important factor in reactions that are selective for β-keto esters. rsc.org
To overcome the challenges associated with homogeneous catalysts like sulfuric acid (e.g., corrosion, difficult separation, and environmental concerns), heterogeneous solid acid catalysts have been developed. conicet.gov.arnih.gov These solid catalysts are advantageous due to their ease of separation from the reaction mixture (often by simple filtration), potential for regeneration and reuse, high selectivity, and milder reaction conditions, which align with the principles of green chemistry. conicet.gov.arjournalcsij.comrsc.org
Zeolites are microporous aluminosilicate (B74896) minerals that can be used as shape-selective acid catalysts. Their high surface area, defined pore structure, and strong Brønsted acid sites make them effective for esterification and transesterification reactions. scholarsresearchlibrary.commdpi.com H-β-zeolites, in particular, are noted for their superior activity in the transesterification of β-keto esters, attributed to their high acid strength and large pore openings. ucc.ie
A study on the transesterification of ethyl acetoacetate with n-amyl alcohol (a long-chain alcohol similar to n-octanol) using a nanocrystalline CeO₂ loaded hierarchical MFI zeolite demonstrated high efficiency. scholarsresearchlibrary.com The catalyst's performance is influenced by reaction parameters such as temperature and reactant molar ratios. scholarsresearchlibrary.com However, the microporous nature of some zeolites can impose diffusion limitations, particularly with bulky substrates. rsc.orgscholarsresearchlibrary.com
| Catalyst | Reactants | Temperature | Time | Conversion | Reference |
| CeO₂ loaded hierarchical MFI Zeolite | Ethyl acetoacetate + n-Amyl alcohol | Optimized | 4 h | 97% | scholarsresearchlibrary.com |
| H-β-Zeolite | Various β-keto esters + Alcohols | Not specified | Not specified | High activity | ucc.ie |
This interactive table presents findings on zeolite-catalyzed transesterification of β-keto esters.
Acidic cation exchange resins, such as Amberlyst and Dowex, are polymeric materials with sulfonic acid functional groups that serve as effective and reusable solid acid catalysts. unishivaji.ac.inasianpubs.org These resins replace traditional mineral acids, offering advantages like high catalytic activity, thermal stability, and simple product purification. unishivaji.ac.intandfonline.com
In a study on the esterification of acetic acid with n-octanol using Amberlyst 15, the catalyst demonstrated excellent performance and stability, being reusable for multiple cycles without a significant loss in activity. asianpubs.org The reaction kinetics were shown to be influenced by temperature, catalyst loading, and the molar ratio of reactants, with higher temperatures and catalyst amounts increasing the reaction rate. asianpubs.org These resins are widely used for various ester syntheses, including those involving β-keto esters. unishivaji.ac.inresearchgate.net
| Catalyst | Reaction | Temperature | Key Finding | Reference |
| Amberlyst 15 | Acetic acid + n-Octanol | 333.15 - 363.15 K | Catalyst is stable and reusable for at least eight cycles. Conversion increases with temperature and catalyst loading. | asianpubs.org |
| Dowex 50 | Resorcinol + Ethyl acetoacetate | Not specified | Effective and reusable catalyst for condensations involving β-keto esters. | unishivaji.ac.in |
This interactive table summarizes the use of ion-exchange resins in esterification reactions.
Silica (B1680970) sulphuric acid (SSA) is a heterogeneous catalyst prepared by the reaction of silica gel with chlorosulfonic acid. journalcsij.com It is regarded as an environmentally benign, easy-to-handle, and highly efficient solid acid catalyst. journalcsij.comresearchgate.net SSA has been successfully used for Fischer esterification reactions under solvent-free conditions, providing excellent yields with a high degree of purity. journalcsij.com
One of the major advantages of SSA is its reusability; it can be recovered after the reaction and reused multiple times without a significant drop in its catalytic activity. journalcsij.comresearchgate.net The reactions catalyzed by SSA often proceed under mild conditions and are completed within a few hours. journalcsij.com
| Catalyst | Reaction Type | Conditions | Yield | Key Feature | Reference |
| Silica Sulphuric Acid (SSA) | Fischer Esterification (various acids/alcohols) | 80-135°C, Solvent-free | 97-99% | Reusable, environmentally benign catalyst. | journalcsij.com |
| Silica-supported Boric Acid | Transesterification of β-keto esters | Solvent-free | 87-95% | Recyclable, mild conditions, high purity. | nih.gov |
This interactive table details the performance of silica-based solid acid catalysts in esterification.
Fischer Esterification Modifications and Optimizations for Acetoacetic Acid n-Octyl Ester Synthesis
Homogeneous Catalysis Approaches
Homogeneous catalysis in esterification, while effective, presents challenges such as catalyst separation and potential for equipment corrosion, particularly with traditional acid catalysts like sulfuric acid. asianpubs.orgmdpi.com These catalysts, including strong inorganic acids (sulfuric, hydrochloric) and organic acids (p-toluenesulphonic acid), function by protonating the carboxylic acid, which facilitates a nucleophilic attack by the alcohol. mdpi.com While such methods are used for producing esters like octyl acetate (B1210297), the reaction requires careful control. asianpubs.org For instance, in the synthesis of octyl acetate from acetic acid and n-octanol, homogeneous acid catalysts have been employed, but the industry has been moving towards heterogeneous catalysts to circumvent issues like environmental pollution and complex product isolation. asianpubs.org The concentration of the homogeneous catalyst is a key parameter, with effective ranges from 0.00001 molar to 1 molar, depending on the specific reactants and conditions. google.com
Ionic Liquid Catalysis in this compound Synthesis
Ionic liquids (ILs) have emerged as versatile catalysts and solvents in chemical synthesis due to their unique properties, such as low vapor pressure and high thermal stability. wikipedia.org They can function as catalysts in various reactions, including esterification. mdpi.com Specifically, Brønsted acidic ionic liquids have been demonstrated as efficient catalysts for the synthesis of related compounds under solvent-free conditions. researchgate.net In the context of β-keto ester synthesis, ionic liquids have been shown to enhance the performance of other catalysts, such as lipases, by improving enantioselectivity and accelerating reaction rates during transesterification. google.com For example, imidazolium-based ionic liquids can be used to generate N-heterocyclic carbenes (NHCs), which are known to catalyze various organic transformations. wikipedia.org The use of ionic liquids supported on polymers has been shown to create heterogeneous catalysts that can outperform their homogeneous counterparts in transesterification reactions. mdpi.com
Solvent-Free Esterification Techniques
Solvent-free reaction systems are gaining prominence as an environmentally friendly approach to chemical synthesis, offering benefits such as maximized reactant concentrations, higher volumetric productivity, and reduced environmental hazards. mdpi.com This technique has been successfully applied to the synthesis of flavor esters, including octyl acetate, via transesterification. nih.govresearchgate.net In one study, the solvent-free synthesis of octyl acetate using an immobilized lipase (B570770) achieved a molar conversion of 92.35% in 12 hours. researchgate.net Another study on the biocatalysis of octyl ferulate under solvent-free conditions found that high temperatures (around 92°C) significantly improved the yield, reaching a molar conversion of over 93%. mdpi.com The use of heterogeneous catalysts, such as silica-supported boric acid, is also highly effective in solvent-free transesterification of β-keto esters, providing excellent yields (87–95%) and allowing for easy catalyst recycling. scispace.com
Table 1: Solvent-Free Synthesis of Octyl Esters
| Ester Product | Catalyst | Reaction Type | Max. Conversion (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| Octyl Acetate | Immobilized Rhizopus oryzae Lipase | Transesterification | 92.35 | 12 | researchgate.net |
| Octyl Ferulate | Immobilized Candida antarctica Lipase B (Novozym® 435) | Esterification | 93.2 | 72 | mdpi.com |
Transesterification Reactions of β-Keto Esters for this compound Formation
Transesterification is a crucial method for converting commercially available simple esters, like methyl or ethyl acetoacetate, into more complex esters such as this compound. scispace.comnih.gov This process is often preferred over direct esterification because the corresponding β-keto acids are unstable and prone to decarboxylation. nih.gov The reaction kinetics are typically slow, necessitating the use of a catalyst, which can range from acids and bases to enzymes. nih.govucc.ie
Enzymatic Transesterification using Lipases
Lipases, a class of serine hydrolases, are highly effective biocatalysts for transesterification reactions under mild, often solvent-free, conditions. nih.govucc.ie Candida antarctica lipase B (CALB), frequently immobilized as Novozym 435, is particularly effective and has been used in the first general route for lipase-catalyzed transesterification of β-keto esters. google.comnih.gov This method demonstrates high chemoselectivity for acylating aliphatic alcohols. google.com Studies on the transesterification of methyl acetoacetate with n-butanol found Novozym 435 to be the most active among several tested lipases. researchgate.net Microwave-assisted enzymatic synthesis has also been employed for producing various acetoacetic acid esters, including octyl acetoacetate, significantly reducing reaction times. nih.gov
Table 2: Lipase-Catalyzed Synthesis of Acetoacetic Acid Esters
| Ester Product | Lipase | Method | Conversion (%) | Time (min) | Reference |
|---|---|---|---|---|---|
| Geranyl Acetoacetate | Candida antarctica Lipase B | Microwave-assisted transesterification | 85 | 60 | nih.gov |
Mechanistic Considerations in β-Keto Ester Transesterification
The mechanism of transesterification for β-keto esters can vary depending on the catalyst. nih.gov A commonly proposed pathway involves the formation of an acyl-ketene intermediate. nih.gov However, for reactions catalyzed by agents like silica-supported boric acid, a different mechanism is suggested. Here, the reaction is believed to proceed through a six-membered cyclic boronate intermediate. scispace.com The enol form of the β-keto ester reacts with an activated boric acid species, leading to the expulsion of a small alkoxy group and the formation of the cyclic intermediate. A subsequent nucleophilic attack by a higher alcohol on this intermediate releases the final ester product and regenerates the catalyst. scispace.com In enzymatic catalysis, such as with lipases, the reaction often follows a Ping-Pong Bi-Bi mechanism, where the enzyme is first acylated by the ester substrate before transferring the acyl group to the alcohol. researchgate.net
Palladium-Catalyzed Reactions in β-Keto Ester Chemistry
Palladium catalysis has significantly advanced the chemistry of β-keto esters, enabling a range of novel transformations. nih.gov While direct synthesis of this compound via this method is not the primary focus, the reactions are fundamental to the broader chemistry of this class of compounds. Palladium-catalyzed reactions often involve the generation of palladium enolates from allyl β-keto esters, which can then undergo various transformations such as reductive elimination, aldol (B89426) condensation, or Michael addition. nih.gov For instance, palladium-catalyzed decarboxylation of allyl β-keto esters can proceed under neutral conditions at room temperature to yield ketones. nih.gov Furthermore, palladium catalysts have been developed for the β-arylation of α-keto esters and the dehydrogenative β′-functionalization of β-keto esters, showcasing the versatility of palladium in creating complex carbon-carbon bonds at positions relevant to the β-keto ester scaffold. nih.govacs.org
Formation of Palladium Enolates
The generation of palladium enolates is a key step in several palladium-catalyzed reactions that can lead to the formation of β-keto esters or their derivatives. A common method for generating palladium enolates involves the palladium-catalyzed decarboxylation of allyl β-keto carboxylates. nih.gov In this process, a palladium(0) complex serves as the catalyst.
The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group in the allyl β-keto ester. This is followed by an oxidative addition, leading to the formation of a π-allylpalladium complex. Subsequent decarboxylation of this complex results in the formation of a palladium enolate. nih.gov These palladium enolates are versatile intermediates that can undergo a variety of further transformations. nih.gov
The general scheme for the formation of a palladium enolate from an allyl β-keto ester can be represented as follows:
Step 1: Oxidative Addition: The Pd(0) catalyst reacts with the allyl β-keto ester to form a π-allylpalladium(II) intermediate.
Step 2: Decarboxylation: The intermediate undergoes decarboxylation (loss of CO₂) to generate the palladium enolate.
These enolates exist in equilibrium between their C-bound and O-bound forms, and their reactivity is influenced by the specific ligands attached to the palladium center. acs.org
Reductive Elimination Reactions
Once the palladium enolate is formed, it can undergo several types of reactions, one of which is reductive elimination. This step is crucial for the formation of new carbon-carbon bonds. In the context of the palladium-catalyzed reactions of allyl β-keto esters, reductive elimination from the arylpalladium enolate intermediate leads to the formation of α-aryl carbonyl compounds. acs.org
The rate of reductive elimination can be influenced by several factors, including the electronic properties of the enolate and the nature of the phosphine (B1218219) ligands on the palladium catalyst. acs.orgnscpolteksby.ac.id For instance, studies on isolated arylpalladium enolates have shown that the reaction is less sensitive to electronic perturbations compared to analogous C-N bond-forming reductive eliminations. acs.org The choice of ligand is also critical, with less electron-rich ligands sometimes accelerating the reductive elimination process. nscpolteksby.ac.id
A general representation of a C-C bond-forming reductive elimination from an arylpalladium enolate is as follows:
[Aryl-Pd(II)-Enolate] → α-Aryl-Carbonyl + Pd(0)
This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The stability of the arylpalladium enolates is a key factor; they must be stable enough to form but reactive enough to undergo reductive elimination to provide the desired product in high yield. acs.org
Aldol Condensation via Palladium Catalysis
Palladium enolates, generated from allyl β-keto esters, can participate in intramolecular aldol condensations, provided a suitable electrophilic carbonyl group, such as an aldehyde, is present within the same molecule. nih.gov This reaction proceeds under neutral conditions, which can be advantageous for sensitive substrates. nih.gov
The mechanism involves the intramolecular attack of the palladium enolate on the tethered aldehyde group. This forms a palladium alkoxide intermediate, which upon protonolysis, yields the cyclic aldol product. nih.gov This method provides a pathway to complex cyclic structures containing both a β-hydroxy and a keto-ester functionality.
An example of a palladium-catalyzed intramolecular aldol condensation of an allyl acetoacetate derivative containing an aldehyde group has been reported to give the corresponding cyclic aldol in high yield. nih.gov The reaction demonstrates the ability of the palladium enolate to act as a nucleophile in a C-C bond-forming reaction other than reductive elimination.
Michael Addition Reactions via Palladium Catalysis
In addition to aldol-type reactions, palladium enolates can also undergo intramolecular Michael additions. This occurs when the substrate contains an activated alkene, such as an α,β-unsaturated carbonyl system, that can act as a Michael acceptor. nih.gov Similar to the aldol condensation, this reaction proceeds under neutral conditions. nih.gov
The palladium enolate adds in a conjugate fashion to the Michael acceptor, leading to the formation of a new carbon-carbon bond and a subsequent enolate. This process can be used to construct cyclic systems. The efficiency and diastereoselectivity of such reactions can be high, providing a valuable tool for the synthesis of complex molecular architectures. acs.org
For instance, the palladium-catalyzed intramolecular Michael addition of an allyl β-keto carboxylate with an enone functionality has been shown to produce cyclic Michael adducts through the intermediacy of a (π-allyl)palladium enolate. core.ac.uk
Synthesis from Ketones and Ethyl Chloroformate
A general and efficient method for the synthesis of β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a strong base. Current time information in Bangalore, IN.researchgate.net This method allows for the acylation of a ketone enolate with ethyl chloroformate to yield the corresponding β-keto ester.
The reaction proceeds by deprotonation of the ketone at the α-carbon by a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), to form a lithium enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of the chloride ion yields the β-keto ester. nih.gov
A general procedure for this synthesis is as follows:
The ketone is dissolved in an appropriate aprotic solvent, such as toluene.
The solution is cooled to a low temperature (e.g., -78 °C), and a solution of a strong base (e.g., LiHMDS) is added dropwise to generate the enolate.
Ethyl chloroformate is then added to the reaction mixture.
The reaction is allowed to warm to room temperature and stirred until completion.
The reaction is quenched, and the product is isolated and purified.
This method has been shown to be applicable to a variety of ketones, including those with sensitive functional groups. Current time information in Bangalore, IN. While the specific synthesis of this compound via this route would require the use of n-octyl chloroformate, the general principle remains the same.
Synthesis from Heteroaryl Esters and Ethyl Acetate
Reaction Kinetics and Thermodynamics in this compound Synthesis
Specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the available scientific literature. However, kinetic studies of related transesterification reactions, such as the synthesis of other β-keto esters, can provide insights into the factors that influence reaction rates and equilibrium.
For example, the kinetics of the transesterification of ethyl acetoacetate with n-amyl alcohol have been studied, showing a second-order kinetic model with an activation energy of 43.8 kJ/mol. scholarsresearchlibrary.com The reaction rate is influenced by temperature, molar ratio of reactants, and catalyst concentration. scholarsresearchlibrary.com
Below is a table summarizing kinetic data for the transesterification of ethyl acetoacetate with n-amyl alcohol, a reaction analogous to the potential synthesis of n-octyl acetoacetate via transesterification of ethyl acetoacetate with n-octanol.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Order | Second Order | Catalyst: CeO2 supported on hierarchical MFI zeolite | scholarsresearchlibrary.com |
| Activation Energy (Ea) | 43.8 kJ/mol | ||
| Optimal Conversion | 97% | 4 hours reaction time | scholarsresearchlibrary.com |
Note: The data presented is for the transesterification of ethyl acetoacetate with n-amyl alcohol, not n-octanol. This information is provided for illustrative purposes due to the lack of specific data for this compound.
Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, are also crucial for understanding the feasibility and equilibrium position of the synthesis. For esterification and transesterification reactions, these values can be determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant. However, specific thermodynamic data for the synthesis of this compound were not found in the reviewed literature.
Kinetic Modeling of Esterification (e.g., Eley-Rideal Mechanism)
The kinetics of the transesterification reaction for producing esters like n-octyl acetoacetate are often studied to understand the reaction mechanism and optimize process conditions. While specific kinetic data for n-octyl acetoacetate synthesis is not extensively detailed in the provided results, analogous esterification reactions have been modeled using various kinetic models, including the Eley-Rideal (ER) mechanism. researchgate.netscholarsresearchlibrary.com
The Eley-Rideal mechanism assumes that one reactant molecule adsorbs onto the catalyst surface, while the other reactant reacts with it directly from the bulk phase. asau.ru In the context of transesterification, this could involve the alcohol (n-octanol) adsorbing onto the catalyst and then reacting with the acetoacetic ester from the surrounding medium.
Studies on similar esterification systems have shown that the Eley-Rideal model can provide a good fit for the experimental data. For instance, in the synthesis of n-butyl palmitate, the Eley-Rideal model was found to be suitable for describing the reaction kinetics. researchgate.net Similarly, in the liquid phase esterification of acetic acid with n-butanol using a heterogeneous catalyst, the Eley-Rideal model was one of the models validated, although a pseudo-homogeneous model showed the best fit in that particular study. The activation energy for the esterification of maleic acid with n-butanol was calculated as 10.17 kJ/mol based on the Eley-Rideal model. researchgate.net
Kinetic studies are crucial for understanding the reaction pathway and can help in designing more efficient catalytic systems. The choice of the kinetic model often depends on the specific reactants, catalyst, and reaction conditions.
Equilibrium Considerations and Yield Optimization
Transesterification is a reversible reaction, and therefore, equilibrium considerations are paramount for maximizing the yield of the desired product, n-octyl acetoacetate. To shift the equilibrium towards the product side, it is common practice to either use one of the reactants in excess or to remove one of the byproducts as it is formed. In the synthesis of n-octyl acetoacetate from ethyl acetoacetate and n-octanol, the byproduct is ethanol.
Several strategies can be employed for yield optimization:
Molar Ratio of Reactants: Increasing the molar ratio of one reactant, typically the alcohol (n-octanol), can drive the reaction forward. nih.gov For example, in the enzymatic synthesis of geranyl acetoacetate, a higher molar ratio of the ester to geraniol (B1671447) led to higher conversions. nih.gov
Removal of Byproduct: The removal of the alcohol byproduct (e.g., ethanol or methanol) is a highly effective method to shift the equilibrium. This can be achieved through techniques like distillation or the use of molecular sieves. In the microwave-assisted synthesis of geranyl acetoacetate, the use of 5Å molecular sieves to capture the byproduct methanol (B129727) resulted in a significantly higher conversion (95%) compared to the reaction without byproduct removal. nih.gov
Catalyst Selection: The choice of catalyst can significantly influence the reaction rate and, consequently, the time required to reach equilibrium. Both chemical and enzymatic catalysts are employed. For instance, nanocrystalline CeO2 loaded on hierarchical MFI zeolite has shown high conversion rates in the transesterification of ethyl acetoacetate. scholarsresearchlibrary.com
A study on the enzymatic esterification of free fatty acids with octanol (B41247) to produce octyl esters employed the Taguchi L9 orthogonal array to optimize reaction conditions, achieving high conversion under optimized parameters. researchgate.net
Influence of Reaction Parameters (e.g., Temperature, Mole Ratio, Catalyst Loading)
The yield and rate of the synthesis of this compound are significantly influenced by several key reaction parameters.
Temperature: An increase in reaction temperature generally increases the reaction rate. However, for enzymatic catalysis, there is an optimal temperature beyond which the enzyme may denature, leading to a loss of activity. In the synthesis of ethyl acetoacetate, the optimal temperature was found to be 82°C. aip.org For the enzymatic synthesis of geranyl acetoacetate, temperatures between 70°C and 85°C were explored, with higher temperatures leading to slightly higher conversions within a given time. nih.gov
Mole Ratio: The molar ratio of the reactants plays a crucial role in driving the equilibrium of the transesterification reaction. An excess of one reactant, typically the alcohol, is often used to increase the conversion of the limiting reactant. In the synthesis of ethyl acetoacetate, an optimal molar ratio of ethyl acetate to ethanol and sodium metal was found to be 2:1:1. aip.org For the synthesis of geranyl acetoacetate, a higher molar ratio of the ester to geraniol resulted in higher conversions. nih.gov
Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate. Increasing the catalyst loading generally increases the conversion up to a certain point, after which the effect may plateau or even decrease due to mass transfer limitations. researchgate.netnih.govmdpi.com In the synthesis of cyclohexyl ethyl malonate, a catalyst loading of 10% w/w was found to be optimal. researchgate.net For the enzymatic production of octyl esters, an optimal catalyst (Novozyme 435) concentration of 5 wt% of FFA was determined. researchgate.net
The following table summarizes the influence of reaction parameters from various studies on similar esterification reactions:
| Parameter | Effect on Conversion/Yield | Example System | Optimal Condition/Observation | Citation |
| Temperature | Increases rate, but can cause enzyme denaturation | Ethyl acetoacetate synthesis | 82°C | aip.org |
| Increases conversion | Geranyl acetoacetate synthesis | 85°C gave 85% conversion after 60 min | nih.gov | |
| Mole Ratio | Excess of one reactant drives equilibrium | Ethyl acetoacetate synthesis | 2:1:1 (Ethyl acetate:Ethanol:Sodium) | aip.org |
| Higher ester to alcohol ratio increases conversion | Geranyl acetoacetate synthesis | 1:7 (Geraniol:Methyl acetoacetate) | nih.gov | |
| Catalyst Loading | Increases conversion up to a point | Octyl ester synthesis | 5 wt% of FFA (Novozyme 435) | researchgate.net |
| Increases conversion, may plateau | Cyclohexyl ethyl malonate synthesis | 10% w/w | researchgate.net |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. The synthesis of this compound is no exception, with research focusing on the use of greener catalysts, alternative energy sources, and solvent-free conditions.
One of the key areas of green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. scholarsresearchlibrary.com For example, ceria loaded on hierarchical MFI zeolite has been used as an efficient and reusable catalyst for the transesterification of ethyl acetoacetate under solvent-free conditions. scholarsresearchlibrary.com This avoids the use of potentially harmful and difficult-to-remove homogeneous catalysts.
Enzymatic catalysis is another cornerstone of green chemistry. ucc.ie Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are widely used for the synthesis of esters, including those of acetoacetic acid. rsc.orgresearchgate.net These biocatalysts operate under mild conditions, are highly selective, and are biodegradable. The combination of enzymatic catalysis with microwave irradiation has been shown to significantly accelerate reaction times. rsc.orgresearchgate.net
Solvent-free reaction conditions are another important aspect of green synthesis, as they eliminate the environmental and safety issues associated with volatile organic solvents. The transesterification of ethyl acetoacetate has been successfully carried out in the absence of a solvent, which not only reduces waste but can also simplify product purification. scholarsresearchlibrary.comresearchgate.net
The use of alternative energy sources like microwave irradiation can lead to faster reactions and potentially lower energy consumption compared to conventional heating. researchgate.net This has been demonstrated in the lipase-catalyzed synthesis of various acetoacetic acid esters. researchgate.net
The following table highlights some green chemistry approaches applied to the synthesis of related esters:
| Green Chemistry Approach | Description | Example | Citation |
| Heterogeneous Catalysis | Use of a solid catalyst that is easily separated and reused. | Ceria loaded on hierarchical MFI zeolite for transesterification of ethyl acetoacetate. | scholarsresearchlibrary.com |
| Enzymatic Catalysis | Use of enzymes (biocatalysts) for selective and mild reactions. | Lipase-catalyzed transesterification of methyl acetoacetate. | rsc.orgresearchgate.net |
| Solvent-Free Conditions | Conducting the reaction without a solvent to reduce waste. | Solvent-free transesterification of ethyl acetoacetate with n-amyl alcohol. | scholarsresearchlibrary.com |
| Microwave Irradiation | Use of microwave energy to accelerate reaction rates. | Microwave-assisted lipase-catalyzed synthesis of various acetoacetic acid esters. | researchgate.net |
Advanced Chemical Reactions and Transformations of Acetoacetic Acid N Octyl Ester
Chelation Effects in β-Keto Ester Reactions
The reactivity of β-keto esters like acetoacetic acid n-octyl ester is significantly influenced by chelation. The presence of two carbonyl groups in a 1,3-relationship allows the molecule to act as a bidentate ligand, forming a stable six-membered ring with a metal or other Lewis acidic catalyst. This chelation to a catalyst's heteroatom is crucial for reactions that proceed through an enol intermediate. rsc.org
The ability to form this chelated intermediate is a key reason why β-keto esters can be selectively transesterified in the presence of other ester types, such as α-keto or γ-keto esters. rsc.org Various catalysts have been employed for the transesterification of β-keto esters, leveraging this chelation effect. For instance, Lewis acids like boron trifluoride diethyl etherate and various metal salts can effectively catalyze these reactions. rsc.org Arylboronic acids, particularly those with electron-withdrawing substituents, have also proven to be effective Lewis acid catalysts for these transformations. thieme-connect.com A likely explanation for this selectivity is that only β-keto esters can form the stable six-membered transition state through the coordination of the catalyst with both carbonyl oxygen atoms. thieme-connect.com
Table 1: Selected Catalysts for Transesterification of β-Keto Esters
| Catalyst Type | Specific Examples | Reference |
|---|---|---|
| Lewis Acids | Boron Trifluoride Diethyl Etherate, NiCl₂, CuCl₂ | rsc.org |
| Heterogeneous Catalysts | Sulfated Zirconia, Silica (B1680970) Supported Boric Acid | rsc.orggoogle.com |
| Organocatalysts | 4-Dimethylaminopyridine (4-DMAP) | rsc.org |
Reactions Involving the Active Methylene (B1212753) Group
A defining characteristic of this compound is the presence of an "active methylene" group (—CH₂—) positioned between the two carbonyl groups. acs.orggoogle.com The electron-withdrawing inductive effects of the two adjacent carbonyls significantly increase the acidity of the methylene protons. acs.org This allows the compound to be easily deprotonated by a moderately strong base, such as sodium ethoxide, to form a highly stabilized carbanion or enolate. acs.orggoogle.com
This nucleophilic enolate is central to many synthetic applications of acetoacetic esters. acs.org It can readily participate in reactions with various electrophiles, most notably in alkylation reactions with alkyl halides. acs.org This reaction sequence allows for the introduction of an alkyl group at the α-position, forming an alkyl-substituted β-keto ester. Given that two acidic protons are present, a second alkylation can be performed if desired. jst.go.jp This stepwise functionalization of the active methylene group is a cornerstone of the "acetoacetic ester synthesis," a classical method for preparing ketones and substituted acetic acids. jst.go.jp
Decarboxylation Pathways
Derivatives of this compound can undergo decarboxylation (the loss of CO₂) under specific conditions, a reaction characteristic of β-keto acids. jst.go.jp The ester itself is stable, but upon hydrolysis, it forms acetoacetic acid, which is prone to decarboxylation. This process is not a general reaction of all carboxylic acids but is unique to structures with a second carbonyl group at the β-position. jst.go.jp
There are two primary hydrolysis and decarboxylation pathways for alkylated acetoacetic esters:
Ketonic Hydrolysis : When an alkylated acetoacetic ester is heated with dilute acid (like HCl) or base, it undergoes hydrolysis to form the corresponding β-keto acid. acs.orgjst.go.jp This intermediate readily loses CO₂ upon further heating to yield a ketone. acs.orgjst.go.jp The decarboxylation proceeds through a cyclic enol intermediate. jst.go.jp This pathway is a powerful method for synthesizing substituted methyl ketones. jst.go.jp
Acid Hydrolysis : Treatment with concentrated base (like NaOH) followed by acidification leads to the hydrolysis of both the ester and the acetyl group. acs.org This process, known as acid hydrolysis, results in the formation of a substituted carboxylic acid. acs.org
It is well-documented that under dilute basic conditions, ester hydrolysis followed by saponification can occur, leading to a 3-oxocarboxylate ion that decarboxylates at high temperatures. thieme-connect.comresearchgate.net
Table 2: Comparison of Hydrolysis and Decarboxylation Pathways
| Pathway | Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Ketonic Hydrolysis | Dilute Acid/Base, Heat | β-Keto Acid | Ketone | acs.orgjst.go.jp |
Hydrolysis and Saponification
The ester linkage in this compound is susceptible to hydrolysis, particularly under basic conditions in a reaction known as saponification. This reaction involves the cleavage of the ester bond by a hydroxide (B78521) ion to produce n-octanol and the salt of acetoacetic acid (acetoacetate). Saponification is a common reaction for all esters and can sometimes be an undesired side reaction when performing other base-mediated transformations on the molecule. researchgate.net
Furthermore, the entire acetoacetate (B1235776) functional group is prone to hydrolysis in aqueous solutions, which can yield acetoacetic acid. This resulting β-keto acid is unstable and can subsequently decompose into acetone (B3395972) and carbon dioxide. This instability can be a significant issue in aqueous formulations. However, this hydrolysis can be mitigated by treating the acetoacetate polymer with ammonia (B1221849) or a primary amine to form a more stable enamine, which is resistant to hydrolysis. The enamine formation is reversible, and the acetoacetate functionality can be regenerated upon evaporation of the amine.
Reduction Reactions
The two carbonyl functionalities of this compound—the ketone and the ester—can be selectively reduced depending on the reagents and conditions employed.
Reduction of the Ketone : The keto group can be selectively reduced to a secondary alcohol, yielding an n-octyl 3-hydroxybutanoate. This transformation is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent is highly effective for reducing aldehydes and ketones while typically leaving the less reactive ester group intact under controlled conditions. rsc.org The resulting β-hydroxy esters are valuable chiral synthons and intermediates for various products, including antibiotics. Studies have shown that for β-keto esters, reduction with NaBH₄ in an alcohol solvent precedes any transesterification.
Reduction of the Ester : Chemoselective reduction of the ester group while leaving the ketone untouched is more challenging. However, it can be achieved by first converting the β-keto ester to its potassium or lithium enolate, which protects the keto group from reduction. Subsequent treatment with aluminum hydride can then reduce the ester group to a primary alcohol, yielding a β-keto alcohol.
Reduction of Both Carbonyls : Using stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing conditions with sodium borohydride, can result in the reduction of both the ketone and the ester functionalities to yield a diol (butane-1,3-diol in this case, after cleavage of the octyl group).
Derivatization Strategies for Functionalization
The unique structure of this compound offers multiple sites for chemical modification, enabling a wide range of derivatization strategies for creating new functionalized molecules.
Enamine Formation and Grafting : The ketone carbonyl can react with primary amines to form stable enamines. This reactivity has been exploited to graft starch with functional groups. Starch acetoacetate, a related precursor, can be reacted with various amines, including those containing alkyl, phenolic, or naphthalimide groups, to create modified starches with improved solubility and unique properties like fluorescence or enhanced mechanical strength.
Hantzsch Dihydropyridine (B1217469) Synthesis : The active methylene group can participate in cyclocondensation reactions. For example, in the Hantzsch synthesis, ethyl acetoacetate reacts with an aldehyde (like formaldehyde) and ammonia in a multi-component reaction to form a dihydropyridine derivative. This method is used for the derivatization and subsequent analysis of aldehydes.
Diazo Transfer Reactions : The active methylene group can be converted into a diazo group (—C(=N₂)—) through a "diazo transfer" reaction using a reagent like p-toluenesulfonyl azide. This reaction, often catalyzed by a phase-transfer catalyst, provides a route to α-diazo-β-keto esters, which are themselves versatile intermediates for further transformations.
Intermediates in Complex Molecule Synthesis
Due to its bifunctional nature and predictable reactivity, this compound and its analogs are key building blocks and intermediates in the synthesis of a wide array of complex organic molecules. acs.org
Synthesis of Heterocycles : Ethyl acetoacetate is widely used in the synthesis of heterocyclic compounds. acs.org For instance, it can be used to synthesize substituted pyrones. In one example, the dianion of ethyl acetoacetate was condensed with an aldehyde to produce a 5,6-dihydropyrone intermediate. In another, a copper-catalyzed cascade reaction involving a Ugi-adduct and ethyl acetoacetate was used to construct complex isoquinolone-4-carboxylic acid derivatives.
Synthesis of Carboxylic Acids : The acetoacetic ester synthesis provides a route to mono- and disubstituted acetic acids. acs.org It is also used to synthesize dicarboxylic acids like succinic acid through reaction with haloesters followed by hydrolysis. acs.org
Natural Product Synthesis : β-Keto esters are crucial intermediates in the synthesis of many complex natural products and medicinally important compounds. thieme-connect.com Their ability to undergo selective transformations makes them ideal starting points for building intricate molecular architectures like those found in paclitaxel (B517696) and (—)-velloziolone. thieme-connect.com
Analytical Methodologies for Acetoacetic Acid N Octyl Ester
Spectroscopic Characterization Techniques
Spectroscopy is the primary means of elucidating the molecular structure of Acetoacetic Acid n-Octyl Ester. Different spectroscopic methods provide complementary information, from the carbon-hydrogen framework to the specific functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. As a β-keto ester, this compound exists as a mixture of keto and enol tautomers, and NMR spectroscopy can reveal the presence and ratio of these two forms.
¹H NMR: The proton NMR spectrum provides distinct signals for the protons in the n-octyl chain and the acetoacetate (B1235776) moiety. Key expected signals for the predominant keto form include a triplet for the terminal methyl group of the octyl chain, a series of multiplets for the methylene (B1212753) groups, a triplet for the methylene group attached to the ester oxygen, a singlet for the active methylene group between the two carbonyls, and a singlet for the terminal methyl group of the acetoacetate portion.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. It shows characteristic signals for the carbonyl carbons of the ketone and the ester, which appear at distinct chemical shifts . The carbons of the n-octyl group and the acetoacetate backbone can also be assigned researchgate.net. The multiplicity of carbon signals can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) lookchem.com.
Expected NMR Data for this compound (Keto Form)
This table presents expected chemical shift (δ) ranges based on the compound's structure and typical values for similar functional groups.
¹H NMR (Proton NMR)| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (acetyl) | ~2.2-2.3 | Singlet |
| CH₂ (active methylene) | ~3.4-3.5 | Singlet |
| O-CH₂ (ester) | ~4.1-4.2 | Triplet |
| (CH₂)₆ (octyl chain) | ~1.2-1.7 | Multiplet |
¹³C NMR (Carbon NMR)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone) | ~200-202 |
| C=O (ester) | ~167-175 |
| O-CH₂ (ester) | ~65-66 |
| CH₂ (active methylene) | ~50-51 |
| CH₃ (acetyl) | ~29-30 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups of the ester and ketone functions. A strong peak observed at 1738 cm⁻¹ is assigned to the aliphatic C=O stretching of the ester group osti.gov. Another characteristic sharp peak is expected for the ketone's C=O stretch, typically around 1715-1720 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl chain appear in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations of the ester group are also present osti.gov.
Characteristic IR Absorption Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| C=O (Ester) | ~1738-1740 | Strong, Sharp Stretch | osti.gov |
| C=O (Ketone) | ~1715-1720 | Strong, Sharp Stretch | |
| C-H (Alkyl) | ~2850-3000 | Stretch |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₂H₂₂O₃), the calculated molecular weight is 214.30 g/mol . In an Electron Ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 214. Common fragmentation pathways would include the loss of the octoxy group or the octyl group, and the McLafferty rearrangement, which is characteristic of carbonyl compounds.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment | Description |
|---|---|---|
| 214 | [C₁₂H₂₂O₃]⁺ | Molecular Ion ([M]⁺) |
| 115 | [C₅H₇O₃]⁺ | Loss of octyl radical (•C₈H₁₇) |
| 101 | [C₅H₉O₂]⁺ | Product of McLafferty rearrangement |
| 85 | [C₄H₅O₂]⁺ | Cleavage at the ester bond |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within a material. In the context of this compound, XPS has been employed to study its adsorption on mineral surfaces, such as chalcopyrite, where it acts as a collector in flotation processes .
In one study, the O1s XPS spectrum of a sample was fitted to a single component at a binding energy of 531.73 eV . When the mineral surface was treated with a collector blend containing this compound, a positive shift in this binding energy was observed. This shift indicates an increase in electronegativity and confirms the interaction and adsorption of the ester onto the mineral surface . Such analyses are crucial for understanding the mechanisms of action in industrial applications like mineral processing.
Chromatographic Separation Methods
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for identifying and quantifying volatile and semi-volatile compounds. This compound has been identified as a component in complex mixtures, such as bio-oil, using GC-MS.
When analyzing thermally sensitive compounds like β-keto esters, care must be taken with the GC parameters. Specifically, the injector temperature should be kept relatively low (e.g., below 180 °C) to prevent thermal degradation of the analyte before it reaches the column lookchem.com. For separation, a polar stationary phase, such as a DB-WAX column, is often effective . The retention time of the compound under specific column and temperature conditions helps in its identification, while the coupled mass spectrometer confirms its identity by providing a mass spectrum that can be compared to known databases .
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. For this compound, reverse-phase (RP) HPLC is a common approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
A specific method for the analysis of octyl acetoacetate utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid. sielc.com For applications requiring detection by mass spectrometry (MS), the typical phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility. sielc.com
While specific methods for the n-octyl ester are established, broader HPLC methodologies for the acetoacetate moiety involve derivatization to enhance detection. nih.gov For instance, a post-column derivatization technique using p-nitrobenzene diazonium fluoroborate as a color-developing reagent allows for the specific determination of acetoacetate, with detection at 645 nm. nih.gov Such derivatization strategies could potentially be adapted for the analysis of its esters.
Table 1: HPLC Conditions for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Detector | UV, Mass Spectrometry (with formic acid instead of phosphoric acid) | sielc.com |
| Application | Analytical separation, impurity isolation, pharmacokinetic studies | sielc.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and assessing sample purity. fishersci.calibretexts.orgsilicycle.com The principle involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel, and allowing a solvent (the mobile phase) to move up the plate via capillary action. silicycle.com Components of the sample travel at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. libretexts.org
In the context of related compounds, TLC is used to monitor the progress of reactions involving esters of acetoacetic acid. For example, the reaction of octyl 2-ethyl acetoacetate can be followed by TLC, with visualization of the separated spots achieved by staining with an anisaldehyde solution. google.com After separation, compounds appear as spots, and their position is characterized by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Visualization of colorless substances is often accomplished by using TLC plates containing a fluorescent indicator that allows the spots to appear as dark patches under UV light. silicycle.com
Table 2: General TLC Parameters for Acetoacetate Ester Analysis
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., Silica 60 G) | fishersci.ca |
| Application | Monitoring consumption of starting material and production of product | google.com |
| Visualization | Staining (e.g., with anisaldehyde), UV light (at 254 nm) | silicycle.comgoogle.com |
| Primary Use | Qualitative analysis, reaction monitoring, purity assessment | fishersci.calibretexts.org |
Electrochemical Analysis (e.g., Zeta Potential)
Electrochemical analysis can provide valuable information about the properties of molecules and their behavior in various systems. Zeta potential is a key parameter measured to understand the stability of colloidal dispersions and emulsions. cosmeticsandtoiletries.com It is the electric potential at the slipping plane, which separates the tightly bound ion layer on a particle's surface from the bulk dispersant. news-medical.net A high absolute zeta potential value (e.g., ≥ 25-30 mV) generally indicates significant repulsive forces between particles, leading to a stable, deflocculated system. cosmeticsandtoiletries.comresearchgate.net
This compound has been studied for its role as a collector in mineral flotation, where its electrochemical properties are critical. In a study on chalcopyrite flotation, the electro-kinetics of mineral particles were analyzed before and after treatment with a collector blend containing this compound. mdpi.com The measurement of zeta potential revealed that the adsorption of the collector blend onto the chalcopyrite surface significantly increased the particle's electronegativity, particularly at a pH greater than 9 and most notably at pH 11. mdpi.com This change in surface charge is crucial for rendering the mineral particles hydrophobic, which is essential for the flotation process. mdpi.com
The analysis demonstrated a direct correlation between the electrochemical behavior induced by this compound and the efficiency of the mineral recovery process. mdpi.com
Table 3: Electrochemical Analysis Findings for this compound Application
| Analytical Method | Subject | Finding | Significance | Source |
|---|
Environmental Fate and Transport of Acetoacetic Acid N Octyl Ester
Biodegradation Pathways and Mechanisms
Biodegradation is a key process in the environmental breakdown of organic compounds. For esters like acetoacetic acid n-octyl ester, this process is generally initiated by the enzymatic action of microorganisms.
Research Findings:
The primary mechanism for the biodegradation of esters is enzymatic hydrolysis, which cleaves the ester bond. This initial step results in the formation of an alcohol and a carboxylic acid. In the case of this compound, this would yield n-octanol and acetoacetic acid.
n-Octanol: As a fatty alcohol, n-octanol is readily biodegradable under aerobic conditions. Its degradation pathway typically involves oxidation to the corresponding aldehyde (octanal), followed by further oxidation to octanoic acid. Octanoic acid can then enter the β-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units, which can then enter the citric acid cycle.
Acetoacetic Acid: This compound is a naturally occurring ketone body and can be metabolized by many organisms. It can be converted to acetoacetyl-CoA, which is then cleaved into two molecules of acetyl-CoA by the enzyme thiolase frontiersin.org. These acetyl-CoA molecules can then be utilized in the citric acid cycle for energy production or biosynthesis. In some organisms, acetoacetate (B1235776) can also be decarboxylated to form acetone (B3395972) science.govscience.govnih.govnih.gov.
Hydrolysis in Aqueous Environments
Hydrolysis is a significant abiotic degradation process for esters in aquatic environments, involving the reaction of the compound with water to break the ester bond. The rate of hydrolysis is influenced by pH and temperature.
Research Findings:
The hydrolysis of this compound in an aqueous environment will result in the formation of n-octanol and acetoacetic acid. The rate of this reaction is typically dependent on the pH of the water.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is catalyzed by the presence of H+ ions.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline (basic) conditions, hydrolysis is significantly accelerated and is often referred to as saponification. This process is generally faster than acid-catalyzed hydrolysis for esters.
Neutral Hydrolysis: At neutral pH, the hydrolysis of esters still occurs, but generally at a slower rate compared to acidic or alkaline conditions.
While specific kinetic data for the hydrolysis of this compound is limited, studies on similar esters, such as ethyl acetoacetate, indicate that hydrolysis is not a rapid elimination process in the environment at neutral pH europa.eu. For example, QSAR (Quantitative Structure-Activity Relationship) models have calculated hydrolysis half-lives for ethyl acetoacetate to be approximately 149 days at pH 7 and 15 days at pH 8 europa.eu. Given the longer alkyl chain of the n-octyl ester, its hydrolysis rate might differ, but it is expected to follow similar pH-dependent trends. The kinetics of hydrolysis for various esters have been studied, showing that the reaction rate can be influenced by factors such as the structure of the alcohol and acid moieties sciengine.comresearchgate.netresearchgate.netnih.govmdpi.com.
Adsorption and Leaching in Soil Systems
The mobility of this compound in soil is largely determined by its tendency to adsorb to soil particles. This process, in turn, influences its potential to leach into groundwater. The key parameter governing adsorption is the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Research Findings:
The adsorption of organic compounds to soil is often correlated with their hydrophobicity. A common measure of hydrophobicity is the octanol-water partition coefficient (log Kow). A higher log Kow generally indicates a greater tendency to adsorb to the organic matter in soil.
The log Kow for octyl acetoacetate has been reported to be 3.3 nih.gov. This value suggests a moderate potential for adsorption to soil organic carbon. The soil organic carbon-water partitioning coefficient (Koc) can be estimated from log Kow using established regression equations. A higher Koc value indicates stronger adsorption and lower mobility in soil ecetoc.orgepa.govresearchgate.netresearchgate.netnih.gov.
While a measured Koc value for this compound is not available in the reviewed literature, the log Kow value suggests that it will have a moderate affinity for soil organic matter. This implies that it will not be highly mobile in most soil types and is less likely to leach extensively into groundwater compared to more polar, water-soluble compounds. However, in soils with very low organic matter content, its mobility could be higher. The principles of soil adsorption indicate that factors such as soil pH, clay content, and temperature can also influence the process ecetoc.orgresearchgate.net.
Table 1: Estimated Physicochemical Properties Relevant to Soil Adsorption
| Property | Value | Implication for Soil Systems |
|---|---|---|
| Log Kow | 3.3 nih.gov | Moderate hydrophobicity, suggesting a tendency to adsorb to soil organic matter. |
| Koc (estimated) | Moderate | Moderate mobility in soil; leaching potential is likely to be limited in soils with sufficient organic content. |
Volatilization and Atmospheric Fate
Volatilization from soil and water surfaces is a potential transport pathway for this compound into the atmosphere. Once in the atmosphere, its fate is governed by photochemical reactions.
Research Findings:
The tendency of a chemical to volatilize from water is described by its Henry's Law constant. While a specific value for this compound is not readily found, data for the related compound, acetic acid, octyl ester, can provide an indication. The vapor pressure of a compound also influences its volatilization from dry surfaces.
Once in the atmosphere, organic compounds are subject to degradation, primarily through reaction with photochemically produced hydroxyl radicals (•OH). The rate constant for the reaction of bis(2-ethylhexyl) terephthalate, another ester, with hydroxyl radicals has been estimated, leading to an atmospheric half-life of about 18 hours mst.dk. This suggests that similar ester compounds are likely to be degraded in the atmosphere.
For this compound, it is expected that its primary atmospheric degradation pathway will be reaction with hydroxyl radicals. This reaction would lead to the formation of various degradation products. Given the reactivity of organic esters with hydroxyl radicals, it is unlikely that this compound would persist for long periods in the atmosphere or be subject to long-range atmospheric transport.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.
Research Findings:
The bioaccumulation potential of an organic compound is often correlated with its hydrophobicity, as indicated by its log Kow value. Chemicals with a log Kow greater than 3 are generally considered to have a potential for bioaccumulation fao.org.
The log Kow for octyl acetoacetate is 3.3 nih.gov. This value falls within the range where bioaccumulation in aquatic organisms is a possibility. Regulatory frameworks often use a log Kow of >3 as a trigger for further assessment of bioaccumulation potential fao.org.
While a measured BCF for this compound in fish or other aquatic organisms is not available in the reviewed literature, the log Kow value suggests a potential for bioconcentration. However, it is important to note that bioaccumulation is not solely dependent on hydrophobicity. Metabolic processes within the organism can significantly reduce the extent of bioaccumulation. As discussed in the biodegradation section, esters can be metabolized by hydrolysis, which would facilitate the excretion of the compound and reduce its BCF. Therefore, while the log Kow suggests a potential for bioaccumulation, the actual level of accumulation may be lower due to metabolic transformation rsc.orgnih.govcefic-lri.org.
Table 2: Bioaccumulation Potential Indicators
| Indicator | Value | Interpretation |
|---|---|---|
| Log Kow | 3.3 nih.gov | Suggests potential for bioaccumulation in aquatic organisms. |
| Metabolism | Expected to be hydrolyzed by esterases. | Metabolic transformation could reduce the actual bioaccumulation factor. |
Biochemical and Biological Contexts of Acetoacetic Acid N Octyl Ester
Role as a Plant Metabolite
While direct evidence for Acetoacetic Acid n-Octyl Ester as a widespread plant metabolite is not extensively documented, the related compound, octyl acetate (B1210297), is recognized as a plant metabolite. targetmol.commybiosource.combiocat.comnih.gov Octyl acetate is an acetate ester of octan-1-ol and is found in citrus peel oils and has been identified in various plants like Artemisia thuscula and Mandragora autumnalis. targetmol.comnih.gov Esters in general are significant components of the aromatic profiles of plants, contributing to their scent and flavor. For instance, octyl acetate is known for its fruity, orange-jasmine like odor. guidechem.com The formation of such esters often involves the acetylation of alcohols, a common biochemical reaction in plants. guidechem.com Given that plants produce a vast array of esters, it is plausible that this compound could be synthesized in certain plant species through the esterification of acetoacetic acid with n-octanol, although specific examples in the literature are sparse. The study of floral scents has identified a wide variety of volatile organic compounds, including various esters, which play a crucial role in plant-pollinator interactions. dntb.gov.ua
Involvement in Microbial Metabolism and Degradation
Microorganisms play a crucial role in the synthesis and degradation of esters. This compound has been identified as a compound that can be influenced by microbial activity. For instance, it has been studied as a component of a collector blend in the flotation of chalcopyrite, where its moderate biodegradability and a half-life of 41.73 days in a model river are noted. mdpi.com This suggests that microorganisms in the environment can degrade this compound.
The metabolism of related compounds by microorganisms provides further insight. For example, Acetobacter pasteurianus has been shown to be effective in the anti-Prelog stereoselective reduction of various prochiral ketones, including ethyl acetoacetate (B1235776) and methyl acetoacetate, to their corresponding chiral alcohols. d-nb.info This demonstrates the capability of bacteria to metabolize β-keto esters. Furthermore, esterases from bacteria like Bacillus licheniformis have been utilized for the synthesis of octyl acetate through transesterification, highlighting the enzymatic machinery present in microbes for ester transformations. openmicrobiologyjournal.com The degradation of itaconate, a structural isomer of citraconate, by various pathogenic bacteria involves a pathway that converts it into pyruvate (B1213749) and acetyl-CoA, showcasing the diverse metabolic capabilities of microbes in breaking down organic acids. researchgate.net The anaerobic bacterium Desulfococcus biacutus activates acetone (B3395972) through a carbonylation reaction, forming acetoacetyl-CoA as an intermediate, indicating a pathway for the formation of acetoacetate derivatives in anaerobic environments. d-nb.info
Formation in Fermentation Processes (e.g., Fruit Vinegar)
Fermentation processes, particularly those involved in the production of alcoholic beverages and vinegars, are well-known for the generation of a wide array of esters that contribute significantly to the final flavor and aroma profiles. nih.gov this compound and related compounds are formed during these processes through the metabolic activities of yeasts and bacteria. nih.gov
During fruit vinegar fermentation, yeasts like Saccharomyces cerevisiae initially carry out alcoholic fermentation, producing ethanol (B145695) and a variety of flavor compounds, including esters. nih.govnih.gov Subsequently, acetic acid bacteria, such as Acetobacter and Gluconobacter, oxidize the ethanol to acetic acid and contribute to the formation of other flavor compounds. nih.govnih.gov The presence of octyl acetate has been reported in fermented products like fruit vinegar and is associated with the metabolism of microorganisms like Lactobacillus, Acetobacter, and Leuconostoc. nih.govnih.gov For example, in the spontaneous fermentation of Jerusalem artichoke juice, the concentration of octyl acetate was observed to increase significantly, contributing to the fruity aroma of the final product. mdpi.com Similarly, studies on Zhenjiang aromatic vinegar have shown that different inoculation strategies can affect the production of various flavor substances, including acetoacetate. nih.gov
The formation of esters like octyl acetate is generally catalyzed by alcohol acetyltransferases, which use acetyl-CoA and a higher alcohol as substrates. mdpi.com The composition and concentration of these esters are influenced by various factors, including the microbial strains used, the fermentation conditions (temperature, pH), and the composition of the raw materials. researchgate.netnih.govjfda-online.comnih.gov
Relation to Ketone Body Metabolism (Acetoacetic Acid Precursors)
Acetoacetic acid is one of the three main ketone bodies, along with beta-hydroxybutyrate and acetone, produced predominantly in the liver from the breakdown of fatty acids. wikipedia.orgwikipedia.org Ketone bodies serve as a vital alternative fuel source for extrahepatic tissues, especially during periods of fasting, prolonged exercise, or in pathological conditions like type 1 diabetes. nih.govnih.gov
The precursor for this compound is acetoacetic acid itself. In mammals, acetoacetate is synthesized in the mitochondria of liver cells from acetyl-CoA. nih.gov Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to acetoacetate. nih.gov This acetoacetate can then be released into the bloodstream and transported to other tissues for use as energy. wikipedia.org
In the context of forming this compound, the acetoacetic acid would need to be esterified with n-octanol. While the direct in-vivo synthesis of this compound from ketone bodies is not a primary metabolic pathway in mammals, the precursors are readily available. Acetoacetate can also be utilized in anabolic pathways, such as the synthesis of fatty acids and cholesterol, particularly in the developing brain and lactating mammary glands. nih.govnih.gov
Some anaerobic bacteria can also produce acetone from the decarboxylation of acetoacetate during fermentation. nih.gov Furthermore, acetogenic bacteria can be engineered to produce compounds like acetone from C1 gas feedstocks, a process that involves the formation of acetoacetate as an intermediate from two molecules of acetyl-CoA. frontiersin.org This highlights the central role of acetoacetate as a metabolic precursor in diverse biological systems.
Data Tables
Table 1: Compounds Mentioned in the Article
| Compound Name | Synonym(s) |
| This compound | n-Octyl acetoacetate, Octyl 3-oxobutanoate |
| Octyl acetate | Acetic acid octyl ester, n-Octyl acetate |
| Acetoacetic acid | 3-Oxobutanoic acid, Acetonecarboxylic acid |
| n-Octanol | Octan-1-ol |
| Ethyl acetoacetate | Acetoacetic acid ethyl ester, Ethyl 3-oxobutanoate |
| Methyl acetoacetate | |
| Acetyl-CoA | Acetyl-Coenzyme A |
| Beta-hydroxybutyrate | 3-Hydroxybutyrate |
| Acetone | |
| Itaconate | |
| Pyruvate | |
| Ethanol | |
| Acetic Acid | |
| Lactic Acid |
Table 2: Microorganisms Mentioned in the Article
| Microorganism | Relevance |
| Artemisia thuscula | Plant in which octyl acetate is found. nih.gov |
| Mandragora autumnalis | Plant in which octyl acetate is found. nih.gov |
| Acetobacter pasteurianus | Bacterium capable of metabolizing β-keto esters. d-nb.info |
| Bacillus licheniformis | Bacterium whose esterases are used for octyl acetate synthesis. openmicrobiologyjournal.com |
| Desulfococcus biacutus | Anaerobic bacterium that forms acetoacetyl-CoA. d-nb.info |
| Saccharomyces cerevisiae | Yeast involved in ester formation during fermentation. nih.govnih.gov |
| Lactobacillus | Bacterium associated with octyl acetate in fermented products. nih.gov |
| Acetobacter | Genus of acetic acid bacteria involved in vinegar fermentation. nih.govnih.govnih.gov |
| Gluconobacter | Genus of acetic acid bacteria involved in vinegar fermentation. nih.gov |
| Leuconostoc | Bacterium associated with octyl acetate in fermented products. nih.gov |
Advanced Applications in Chemical Sciences and Industry
Applications in Mineral Processing and Flotation
In the realm of mineral processing, particularly in the froth flotation of sulfide (B99878) ores, acetoacetic acid n-octyl ester (AoE) has demonstrated considerable promise as a flotation reagent. Its application is especially noted in the beneficiation of chalcopyrite, a primary copper-bearing mineral.
This compound has been effectively utilized as a co-collector or modifier in the flotation of chalcopyrite. nih.govucc.ie In this capacity, it is used in conjunction with a primary collector, such as sodium isopropyl xanthate (SIPX). nih.govbenthamdirect.com The introduction of AoE into the flotation system has been shown to significantly enhance the recovery and grade of copper. nih.govbenthamdirect.com Studies have indicated that the presence of AoE can lead to an increase in copper grades by at least 15%. nih.govbenthamdirect.com
The function of AoE as a co-collector is attributed to its ability to modify the surface properties of the chalcopyrite mineral, enhancing its hydrophobicity and facilitating its attachment to air bubbles in the flotation cell. ucc.ie This leads to a more efficient separation of the valuable mineral from the gangue. The effectiveness of AoE has been demonstrated in studies on both high-grade and low-grade chalcopyrite ores. ucc.ie
A study on the flotation of a low-grade chalcopyrite ore from the Malanjkhand deposit in India showcased the impact of AoE. The research utilized a Box-Behnken design to statistically evaluate the effects of varying dosages of AoE, SIPX, and a depressant (sodium silicate). The results underscored the positive influence of the AoE dosage on both the grade and recovery of copper. nih.gov
Table 1: Optimized Conditions for Chalcopyrite Flotation Using this compound (AoE)
| Ore Type | Sodium Silicate (kg/t) | SIPX (kg/t) | AoE (kg/t) | Copper Recovery (%) | Copper Grade (%) |
|---|---|---|---|---|---|
| Low-Grade | 0.006 | 0.0065 | 0.005 | 88.87 | - |
| Low-Grade | 0.0048 | 0.008 | 0.005 | - | 1.55 |
| High-Grade | 0.001 | 0.005 | 0.00125 | 93.64 | - |
| High-Grade | 0.00175 | 0.005 | 0.0005 | - | 3.00 |
Data sourced from studies on chalcopyrite flotation. nih.govucc.iebenthamdirect.com
The enhanced performance observed when this compound is used with traditional collectors like xanthates is attributed to synergistic effects. nih.gov The combination of a sulfur-containing collector (SIPX) and a non-sulfur-containing co-collector (AoE) appears to be more effective than either component used individually. nih.gov This synergy is thought to arise from the mutual amplification of sorption at the mineral surface and the formation of mixed molecular ensembles. researchgate.net
This increased molecular activity at the solid-liquid interface enhances the attachment of the mineral particles to gas bubbles, which positively influences the recovery rates. researchgate.net The use of such collector blends is particularly advantageous for complex ores containing a variety of minerals, as different minerals can exhibit varied reactions to the individual components of the blend. researchgate.net This can lead to improved recovery, higher flotation rates, and reduced consumption of both collectors and frothers. researchgate.net
The adsorption of this compound onto mineral surfaces is a key factor in its effectiveness as a flotation co-collector. The composition and structure of the ester play a significant role in its specific sorption and the subsequent hydrophilization of the ore mineral surface. researchgate.net The mechanism of adsorption has been investigated using techniques such as zeta potential measurements, Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS). ucc.ie
Use as a Chemical Intermediate in Organic Synthesis
This compound serves as a valuable chemical intermediate in the field of organic synthesis. researchgate.net Its utility stems from the presence of the reactive β-keto ester functionality, which allows for a variety of chemical transformations.
One of the primary applications of this compound as an intermediate is in transacetoacetylation reactions. nih.gov In these reactions, the acetoacetyl group is transferred from the n-octyl ester to another alcohol, producing a different acetoacetate (B1235776) ester. This process is particularly useful for synthesizing a range of acetoacetates from various alcohols. For instance, n-octyl acetoacetate can be prepared via the transacetoacetylation of tert-butyl acetoacetate with 1-octanol (B28484). nih.gov
The general acetoacetic ester synthesis is a well-established method in organic chemistry for the preparation of ketones, specifically α-substituted acetones. lgcstandards.comresearchgate.netresearchgate.net This synthesis involves the alkylation of the α-carbon of the acetoacetic ester, followed by hydrolysis and decarboxylation to yield the target ketone. lgcstandards.comresearchgate.netresearchgate.net The versatility of this reaction allows for the introduction of one or two different alkyl groups. researchgate.net
Furthermore, the reactivity of the acetoacetyl group allows for reactions with amines to form enamine bonds at room temperature, often without the need for a catalyst. multiresearchjournal.com This opens up possibilities for introducing various functional amines, thereby broadening the applications of the resulting modified compounds. multiresearchjournal.com
Catalytic Applications Beyond Synthesis
While primarily recognized as a synthetic intermediate, the broader class of β-keto esters, to which this compound belongs, is involved in various catalytic processes. The ester itself has been investigated as a lubricating additive for automotive diesel fuels. researchgate.net In studies on low-sulfur diesel, the addition of octyl acetoacetate at certain concentrations was found to significantly improve the lubricity of the fuel. researchgate.net
The development of catalysts for the synthesis of esters, including n-octyl acetate (B1210297), is an active area of research. For example, the esterification of acetic acid with 1-octanol has been studied using various catalysts, including solid acid catalysts like Amberlyst 36 and heteropoly acids. Additionally, immobilized ionic liquids have been explored as efficient and reusable catalysts for esterification reactions. Although these examples focus on the synthesis of related esters, they highlight the catalytic context in which compounds like this compound are relevant.
Potential in Biofuel Production (as a β-keto ester class member)
The transesterification of β-keto esters is a significant reaction in the production of biodiesel. nih.govbenthamdirect.comresearchgate.net This process typically involves the reaction of vegetable oils (triglycerides) with an alcohol in the presence of a catalyst to produce fatty acid alkyl esters, which constitute biodiesel. While this compound itself is not a direct feedstock for biodiesel, the chemical principles underlying its synthesis and reactions are highly relevant to the biofuel industry.
β-Keto esters are considered important synthons in synthetic chemistry, and their transesterification has widespread applications, including in the agrochemical industry for biodiesel production. nih.govresearchgate.net The development of efficient and environmentally friendly methods for the transesterification of β-keto esters is a continuing area of research with direct implications for improving biodiesel manufacturing processes. nih.gov
Q & A
Q. What are the key synthetic methodologies for preparing acetoacetic acid n-octyl ester, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of acetoacetic acid with n-octanol under acid catalysis (e.g., concentrated H₂SO₄). Key factors include temperature control (60–80°C), molar ratio optimization (1:1.2 acid-to-alcohol), and removal of water (via Dean-Stark trap) to shift equilibrium toward ester formation . Side products like unreacted alcohol or residual acid require purification via fractional distillation or chromatography. Characterization via GC-MS or NMR confirms purity, with diagnostic signals for the β-ketoester group (e.g., carbonyl peaks at ~170–175 ppm in ¹³C NMR) .
Q. How do the acidic α-hydrogens in this compound influence its reactivity in organic synthesis?
The α-hydrogens adjacent to the β-keto group are highly acidic (pKa ~10–12), enabling deprotonation with mild bases (e.g., NaOEt) to form enolates. These enolates undergo alkylation or acylation at the α-position, analogous to the acetoacetic ester synthesis. For example, alkyl halides react with the enolate to form α-substituted derivatives, which can be hydrolyzed and decarboxylated to yield substituted ketones . Methodologically, maintaining anhydrous conditions is critical to avoid side reactions like ester hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound’s tautomeric equilibrium?
Tautomerism between keto (β-ketoester) and enol forms can be studied via UV-Vis spectroscopy (enol form absorbs at ~245 nm) or ¹H NMR (enol protons appear as a singlet at ~5.3 ppm). Variable-temperature NMR or IR spectroscopy (C=O stretching at ~1700–1750 cm⁻¹) further quantifies equilibrium shifts under different solvents or temperatures .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of complex polyketides or heterocycles?
The ester serves as a versatile building block for constructing polyketide backbones via iterative alkylation and decarboxylation. For instance, sequential enolate alkylation with dihalides followed by acid hydrolysis yields γ-diketones, which cyclize to form pyrans or furans. Advanced protocols require strict control of base strength (e.g., LDA vs. NaH) to avoid over-alkylation . A case study demonstrated its use in synthesizing 2,5-hexanedione, a precursor to bioactive heterocycles .
Q. What role does this compound play in optimizing mineral flotation processes, and how are experimental parameters statistically validated?
In chalcopyrite flotation, the ester acts as a co-collector with xanthates, enhancing copper recovery by 15% via hydrophobic interactions. A Box-Behnken experimental design (three factors: depressant, collector, and ester dosages) combined with ANOVA and response surface methodology identified optimal conditions (0.005 kg/t ester, 0.0065 kg/t xanthate), achieving 88.87% recovery. Statistical validation included R² >0.95 and parity plots confirming model reliability .
Q. How does the ester’s structure impact its performance in solvent-mediated organic reactions, such as asymmetric catalysis?
The long n-octyl chain improves solubility in non-polar media, enabling use in phase-transfer catalysis. For example, in Michael additions, the ester’s enolate forms chiral ion pairs with cinchona alkaloids, achieving enantiomeric excess >80%. Solvent screening (toluene vs. THF) and kinetic studies (via in-situ IR) are recommended to optimize stereoselectivity .
Methodological Considerations
- Synthesis Optimization : Use azeotropic distillation to drive esterification to completion, and monitor via TLC (Rf ~0.6 in hexane:EtOAc 4:1) .
- Statistical Analysis in Applications : Employ Design-Expert® or Minitab® for response surface methodology, with significance thresholds set at p <0.05 .
- Safety Protocols : Handle enolate intermediates under inert atmosphere (N₂/Ar) to prevent oxidation, and use PPE for hydroxide/base handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
